![molecular formula C7H9N3O2S B1412462 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707594-44-2](/img/structure/B1412462.png)
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (THTTCA) is a novel compound that has shown promise as an effective reagent for organic synthesis. It is a derivative of thiophene, which is a five-membered heterocyclic ring containing one sulfur atom. THTTCA has been used in a variety of applications, such as the synthesis of polymers, pharmaceuticals, and agrochemicals. It has also been used as a catalyst for organic reactions, and as a corrosion inhibitor.
Scientific Research Applications
Drug Development
The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to bind with a variety of enzymes and receptors. This compound’s unique structure could be leveraged in the development of new drugs with potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Catalysis
In the field of catalysis, the triazole ring can act as a ligand for metal catalysts, which are used in a variety of chemical reactions. The tetrahydrothiophen moiety could introduce sulfur-based catalytic activity, potentially useful in creating new catalytic systems for industrial applications.
Material Synthesis
The compound’s structure allows for its incorporation into novel materials. For example, it could be used in the synthesis of polymers or small molecules with specific electronic or photonic properties, which could be valuable in the development of new materials for electronics or photonics.
Antimicrobial Agents
Given the urgent need for new antimicrobial agents to combat multidrug-resistant pathogens, this compound’s triazole core could be modified to enhance its antimicrobial activity. It could serve as a scaffold for designing new entities with increased action against resistant strains .
Antioxidants
Antioxidants are crucial in reducing or neutralizing free radicals, thus protecting cells against oxidative damage. The triazole moiety, in combination with the tetrahydrothiophen, could be explored for its antioxidant properties, potentially leading to the development of new protective agents .
Antiviral Agents
Triazole derivatives have shown a broad spectrum of antiviral activity. This compound, with its unique combination of a triazole ring and a tetrahydrothiophen moiety, could be investigated for its efficacy against various DNA and RNA viruses, contributing to the development of new antiviral drugs .
Peptidomimetics
The triazole ring can mimic the amide bond in peptides, making it a valuable component in the design of peptidomimetics. These molecules can mimic the structure and function of natural peptides and proteins, which can be useful in drug discovery and the study of protein-protein interactions .
Bioconjugation Chemistry
The triazole ring is often used in bioconjugation chemistry due to its stability and inert nature. This compound could be utilized in the development of new methods for attaching biomolecules to surfaces or to each other, which is important in the creation of biosensors and diagnostic tools .
properties
IUPAC Name |
1-(thiolan-3-yl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBDUWDODSGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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